Vat Blue 14

Description

Historical Context and Evolution of Indanthrene (B7773128) Dyes

The story of Vat Blue 14 is intrinsically linked to the development of indanthrene dyes. The journey began in 1901 when René Bohn, a chemist at BASF, synthesized the first anthraquinone (B42736) vat dye, Indanthrene Blue RS, known today as indanthrone (B1215505). basf.comfibre2fashion.comebsco.com This discovery was a landmark achievement, offering a blue dye with fastness properties that surpassed the then-standard indigo. basf.com The name "Indanthrene" is an acronym for "Indigo from anthracene (B1667546)." wikipedia.org

This breakthrough opened a new chapter in dye chemistry, leading to the development of a wide range of high-quality vat dyes. ebsco.comdyestuffscn.com These dyes are characterized by their water-insoluble nature, requiring a reduction process (vatting) to a soluble leuco form for application to fibers, followed by oxidation to fix the color. fibre2fashion.comresearchgate.net This process imparts excellent resistance to washing, light, and weathering. wikipedia.orgresearchgate.net By the 1930s, the variety of vat dyestuffs was extensive, and by the 1970s, there were 420 different types available globally. dyestuffscn.com The success of these dyes prompted companies like DuPont to begin commercial production in the United States in the early 20th century. fibre2fashion.com

Significance of this compound in Global Dyeing and Pigment Industries

This compound is esteemed for its performance in dyeing and pigment applications. As a vat dye, it is primarily used for coloring cellulosic fibers such as cotton and viscose, as well as for silk. worlddyevariety.comxcwydyes.com It is applied in yarn dyeing, jig dyeing, and for printing on cotton fabrics, demonstrating good affinity and uniformity. worlddyevariety.comxcwydyes.commade-in-china.com

The pigment form of the parent compound, indanthrone, is known as Pigment Blue 60 (PB 60). wikipedia.orgsypigment.com This high-performance pigment is recognized for its reddish-blue shade, excellent light and weather fastness, high transparency, and resistance to solvents. epsilonpigments.comispigment.comhermetachem.com These properties make it highly valuable in demanding applications, including:

Automotive Coatings: Recommended for both original equipment manufacturer (OEM) paints and refinishes. epsilonpigments.comhermetachem.com Its high weather fastness makes it particularly suitable for metallic finishes. researchgate.netispigment.com

Plastics: It is used for coloring various plastics like PVC, PP, and engineering plastics due to its high thermal stability, withstanding temperatures up to 300°C. ispigment.comhermetachem.comprecisechem.com

Inks: Its properties are leveraged in high-quality printing inks, including offset, solvent-based, water-based, and security inks for currency. epsilonpigments.comispigment.comhermetachem.com

Industrial and Powder Coatings: Widely used in industrial paints, coil coatings, and architectural powder coatings. ispigment.comhermetachem.com

The durability and vibrant color of indanthrone-based pigments ensure their continued importance in markets that demand long-lasting, high-quality coloration. vipulorganics.com

Scope and Trajectories of Academic Research on this compound

Academic and industrial research on this compound and its parent compound, indanthrone, has explored various scientific dimensions beyond its role as a colorant. A key area of investigation has been its physical properties, particularly its existence in multiple polymorphic crystal forms (alpha, beta, gamma, and delta), each with distinct shades and properties. google.comgoogle.com The gamma form, for instance, is noted for its reddish-blue shade, while the alpha form is the most stable. google.comgoogle.com

Further research has ventured into its potential in advanced materials science. Indanthrone has been identified as an organic semiconductor, opening possibilities for its use in electronics. wikipedia.org Studies have demonstrated its capability as a photocatalyst for generating oxygen from water using solar energy. wikipedia.org Additionally, its nonlinear optical properties make it a candidate for use in optical limiters, such as those in laser protection filters. wikipedia.org Research has also focused on its spectroscopic properties, with studies employing techniques like surface-enhanced Raman spectroscopy to analyze its structure. researchgate.net The thermal stability of anthraquinone-based dyes, including structures related to this compound, has also been a subject of scientific inquiry. koreascience.kr

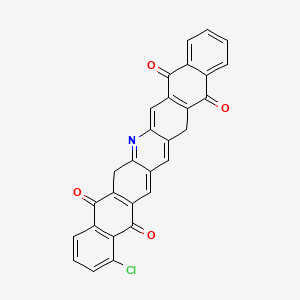

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H14ClNO4 |

|---|---|

Molecular Weight |

475.9 g/mol |

IUPAC Name |

23-chloro-2-azaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5(14),7,9,11,16,18,20(29),22(27),23,25-dodecaene-6,13,21,28-tetrone |

InChI |

InChI=1S/C29H14ClNO4/c30-22-7-3-6-17-25(22)29(35)19-10-14-8-13-9-18-20(11-23(13)31-24(14)12-21(19)28(17)34)27(33)16-5-2-1-4-15(16)26(18)32/h1-8,10-11H,9,12H2 |

InChI Key |

NHAKKGRAHSSERD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC3=CC4=C(CC3=NC2=CC5=C1C(=O)C6=CC=CC=C6C5=O)C(=O)C7=C(C4=O)C(=CC=C7)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Vat Blue 14 and Its Analogues

Established Industrial Synthesis Routes and Mechanistic Insights

The primary industrial synthesis of Vat Blue 14 involves a two-step process: the synthesis of the parent molecule, indanthrone (B1215505) (Vat Blue 4), followed by its chlorination.

The foundational synthesis of indanthrone was a landmark in dye chemistry. ebsco.comfibre2fashion.com The process begins with the dimerization of 2-aminoanthraquinone (B85984) under strongly alkaline conditions at elevated temperatures (220-235 °C), typically using a fused caustic alkali like potassium hydroxide. wikipedia.orggoogle.comatamanchemicals.com An oxidizing agent, such as an alkali metal chlorate (B79027) or nitrate, is often employed to improve the yield of Indanthrone Blue. google.com

Following the synthesis of indanthrone, this compound is produced through a controlled chlorination reaction. The most commonly cited method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. worlddyevariety.com

Examination of Key Reaction Steps and Intermediates

Indanthrone Synthesis: The synthesis of indanthrone from 2-aminoanthraquinone is a complex condensation reaction. The process is believed to proceed through several intermediates. Initially, under the harsh alkaline conditions, one molecule of 2-aminoanthraquinone acts as a nucleophile, attacking another molecule. This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the polycyclic indanthrone structure. The reaction is sensitive to conditions such as temperature and the presence of water, which can affect the yield and purity of the final product.

Chlorination of Indanthrone: The chlorination of the indanthrone molecule to yield this compound is a key step that enhances the dye's properties. The reaction with sulfuryl chloride is an electrophilic aromatic substitution. The precise position of chlorination on the indanthrone skeleton is crucial for the final properties of the dye. While the exact mechanism in industrial settings is often proprietary, it is understood that the reaction conditions are controlled to favor the desired degree and location of chlorination.

Alternative chlorinating agents and catalytic systems have also been explored. For instance, the use of antimony pentachloride in nitrobenzene (B124822) has been shown to introduce chlorine atoms onto the indanthrone molecule. Research has also indicated that conducting the chlorination in the presence of an iron catalyst can direct the substitution pattern and improve the properties of the resulting chlorinated indanthrone.

Optimization Strategies for Process Efficiency and Purity

Efforts to optimize the synthesis of this compound and its precursors have focused on improving yield, purity, and cost-effectiveness. Key areas of optimization include solvent selection, temperature control, and purification methods.

For the synthesis of indanthrone, the choice of solvent has been shown to be critical. The use of high-boiling-point solvents is often necessary to achieve the required reaction temperatures. fibre2fashion.com However, traditional solvents can be hazardous and difficult to recover. Research has shown that the use of solvents like dimethyl sulfoxide (B87167) or 1,3-dimethyl-2-imidazolidinone (B1670677) can lead to higher yields and purity of indanthrone.

In the chlorination step, controlling the reaction temperature and the molar ratio of the reactants is crucial to prevent over-chlorination and the formation of unwanted byproducts. For the related synthesis of Vat Blue 6, another chlorinated indanthrone, azeotropic removal of water prior to the addition of sulfonyl chloride has been identified as a strategy to minimize side reactions.

Purification of the final this compound product is essential to achieve the desired color brilliance and fastness. This often involves washing with various solvents to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.

Table 1: Parameters for Optimization in this compound Synthesis

| Parameter | Traditional Method | Optimization Strategy | Benefit |

| Solvent | High-boiling aromatic solvents | Dimethyl sulfoxide, 1,3-dimethyl-2-imidazolidinone | Higher yield and purity |

| Catalyst (Chlorination) | None specified | Iron catalyst | Directed chlorination, improved properties |

| Temperature Control | High temperatures | Precise temperature profiles | Reduced byproducts, controlled reaction |

| Water Removal | Not specified | Azeotropic distillation | Minimized side reactions |

| Purification | Solvent washing | Recrystallization | High purity product |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in the chemical industry. researchgate.net For the synthesis of this compound and other anthraquinone (B42736) dyes, green chemistry principles are being explored to reduce the environmental impact of their production. acs.org

Catalytic and Solvent-Free Reaction Systems

A key focus of green chemistry is the replacement of hazardous reagents and solvents with more benign alternatives. Research into the synthesis of anthraquinone derivatives has demonstrated the feasibility of catalyst- and solvent-free reactions. researchgate.netresearchgate.net For instance, one-pot, three-component condensation reactions have been developed for the synthesis of aminoanthraquinone derivatives at mild temperatures without the need for a catalyst or solvent. researchgate.net

Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and energy consumption. mdpi.comsemanticscholar.org The application of microwave irradiation to the synthesis of anthraquinone compounds has been shown to be effective, often proceeding in a single pot without the need for a solvent. tsijournals.com These approaches offer the potential for a more sustainable production of the precursors to this compound.

Furthermore, the development of sustainable chlorination methods is an active area of research. researchgate.netnih.gov This includes the use of visible-light-mediated photocatalysis, which can drive chlorination reactions under mild conditions, and electrochemical methods that can generate chlorine in situ, reducing the need to handle this hazardous gas. mdpi.comacs.org

Sustainable Feedstock Utilization and Waste Minimization

The traditional synthesis of anthraquinone, a key starting material, often relies on petrochemical feedstocks. A greener approach involves exploring the use of bio-based resources. While not yet industrialized for this compound, research into producing aromatic compounds from renewable biomass is ongoing.

Waste minimization is another critical aspect of green chemistry. The high salt content and organic pollutants in the wastewater from traditional vat dye synthesis pose significant environmental challenges. fibre2fashion.com Green approaches focus on developing catalytic systems that can be recycled and reused, and designing processes that generate fewer byproducts. The use of natural reducing agents in the dyeing process, while not part of the synthesis, points to a broader trend of incorporating sustainable materials throughout the lifecycle of the dye. nih.gov

Synthesis of Novel this compound Derivatives and Functionalized Analogues

Beyond its traditional use as a textile dye, the core structure of indanthrone and its chlorinated derivatives like this compound offers a platform for the development of novel functional materials. By introducing specific functional groups, the electronic and optical properties of these molecules can be tailored for a range of advanced applications. nih.gov

A notable example is the transformation of indanthrone into a solution-processable organic semiconductor. researchgate.net By reducing the carbonyl groups and subsequently alkylating the resulting hydroxyl groups, long alkyl chains can be introduced, which significantly improves the solubility of the molecule in organic solvents. This allows for the fabrication of thin films for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sciencedaily.comresearchgate.netmdpi.commdpi.com

The synthesis of other functionalized anthracene (B1667546) and anthraquinone derivatives further highlights the potential for creating novel materials. mdpi.comresearchgate.net For instance, the introduction of different substituents can be used to tune the color and fluorescence properties of the molecules, leading to applications as molecular sensors or in advanced optical materials. uni-goettingen.dejoanneum.at The synthesis of anthracene derivatives with specific electronic properties is also being explored for applications in molecular electronics. sciencedaily.com

The general strategies for functionalizing the indanthrone core can be adapted to this compound, potentially leading to new materials with unique properties arising from the presence of the chlorine atom. These functionalized analogues could find applications in areas such as:

Organic Electronics: As active materials in transistors, solar cells, and light-emitting diodes.

Sensors: As colorimetric or fluorescent probes for the detection of specific analytes.

Advanced Pigments: With enhanced stability, dispersibility, or unique optical effects.

The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from the basic indanthrone or this compound structure and employing a range of organic reactions to introduce the desired functionality.

Design and Synthesis of Chemically Modified this compound Structures

The chemical modification of the this compound structure, which is a chlorinated derivative of indanthrone, is a key area of research for developing new dyes with tailored properties such as altered shades, improved solubility, or novel functionalities for advanced applications. Methodologies focus on introducing various substituents onto the core indanthrone skeleton either before or after the fundamental dimerization and cyclization reactions.

Key strategies for chemical modification include:

Halogenation: The introduction of halogen atoms other than chlorine, or the synthesis of polychlorinated derivatives, can significantly impact the dye's color and fastness. The direct chlorination of the indanthrone molecule is a common method, and the conditions can be controlled to influence the degree and position of chlorination. A patent describes a process for preparing dichloroindanthrone by passing chlorine gas into a suspension of indanthrone in a solvent like nitrobenzene, using catalysts such as iron powder and iodine. google.com The reaction temperature and duration are critical parameters that determine the final chlorine content. google.com

N-Alkylation and N-Arylation: Modification at the nitrogen atoms of the indanthrone core can lead to significant changes in the molecule's properties. While direct N-alkylation of the final indanthrone structure is challenging, a more common approach is to use N-substituted aminoanthraquinones as precursors. General methods for the N-alkylation of similar heterocyclic structures, such as indoles, often involve deprotonation with a strong base like sodium hydride, followed by reaction with an alkyl halide. beilstein-journals.orgyoutube.com These principles can be adapted to the synthesis of precursors for N-substituted indanthrone analogues.

Introduction of Other Functional Groups: To impart specific functionalities, groups such as hydroxyl, amino, or polymerizable moieties can be introduced. For instance, a series of polymerizable anthraquinone dyes have been synthesized through nucleophilic aromatic substitution reactions followed by esterification with methacryloyl derivatives. ugent.be This approach allows the dye to be covalently bonded into polymer matrices, preventing leaching. ugent.be The synthesis of such functionalized analogues typically involves multi-step processes starting from appropriately substituted anthraquinone precursors.

The synthesis of these modified structures often requires precise control over reaction conditions to achieve the desired regioselectivity and yield.

Table 1: Examples of Synthetic Conditions for Modified Indanthrone Structures

| Target Compound | Precursor | Reagents & Catalysts | Solvent | Temperature (°C) | Duration (hours) | Observed Outcome |

| Dichloroindanthrone | Indanthrone | Chlorine gas, Iron powder, Iodine | Nitrobenzene | Room Temp. rising to ~42°C | 10-12 | Product with 13.8-14.3% chlorine content and improved bleach fastness. google.com |

| N-Alkylated Indole Analogue | Indole Precursor | Sodium Hydride (NaH), α-bromo ester | Not specified | Not specified | Not specified | SN2 reaction to form N-alkylated product. youtube.com |

| Polymerizable Green Dye | 5,8-Dichloro-1,4-dihydroxyanthraquinone | 2-(4-aminophenyl)ethanol, then Methacrylic anhydride (B1165640) | Not specified | Not specified | Not specified | Microwave-assisted synthesis of a green dye with polymerizable functionality. ugent.be |

Exploration of Alternative Synthetic Precursors

The conventional synthesis of the indanthrone core of this compound starts from 2-aminoanthraquinone. wikipedia.orgfibre2fashion.comatamanchemicals.com Research into alternative precursors aims to improve reaction efficiency, reduce costs, and access novel substituted analogues.

A significant alternative approach involves the use of 1-aminoanthraquinone (B167232) as the starting material. A patented process describes the condensation of 1-aminoanthraquinone in the presence of an alkaline condensing agent (like potassium hydroxide) and specific promoters such as N-oxides of amines (e.g., pyridine-N-oxide) or alkylphosphine oxides. google.com This method can be performed at lower temperatures (50-140°C) and often in the presence of an oxidizing agent like air. google.com This represents a departure from the high-temperature (220-235°C) alkaline fusion typically used for 2-aminoanthraquinone. wikipedia.org

Furthermore, the synthesis of the aminoanthraquinone intermediates themselves can be varied. The industrial preparation of 2-aminoanthraquinone often involves the reaction of sodium anthraquinone-2-sulfonate with concentrated ammonia (B1221849) in an autoclave at high temperatures and pressures. mdpi.com An older patent suggests that this reaction can be facilitated by the addition of calcium chloride and ammonium (B1175870) chloride. google.com Exploring different synthetic routes to functionalized aminoanthraquinones provides a direct pathway to creating a diverse library of this compound analogues. For example, methods for the synthesis of various aminoanthraquinone derivatives from 1,4-dihydroxyanthraquinone (quinizarin) have been reported, involving steps like amination, methylation, and acylation. researchgate.net

The fundamental anthraquinone skeleton also originates from more basic chemical building blocks. A well-established industrial synthesis involves the Friedel-Crafts reaction of phthalic anhydride with benzene (B151609) to form 2-benzoylbenzoic acid, which is then cyclized using sulfuric acid to yield anthraquinone. researchgate.net This core can then be functionalized through nitration or sulfonation to produce the necessary precursors for aminoanthraquinones. researchgate.net By starting with substituted benzene or phthalic anhydride derivatives, a wide range of functionalized anthraquinones can be generated, serving as alternative precursors for novel this compound analogues.

Table 2: Comparison of Precursors for Indanthrone Synthesis

| Precursor | General Method | Key Reagents/Conditions | Advantage/Novelty |

| 2-Aminoanthraquinone (Conventional) | Alkaline Fusion | Potassium Hydroxide (KOH), Oxidizing Agent | High Temperature (220-235°C) |

| 1-Aminoanthraquinone | Catalytic Condensation | KOH, Pyridine-N-oxide (promoter), Air (oxidant) | Lower Temperature (50-140°C) |

| Sodium Anthraquinone-2-sulfonate | Ammonolysis | Concentrated Ammonia, CaCl₂, NH₄Cl | High Temperature (180-205°C), High Pressure (Autoclave) |

| Phthalic Anhydride + Benzene | Friedel-Crafts Acylation & Cyclization | AlCl₃, H₂SO₄ | Not specified |

Advanced Applications and Functionalization Strategies of Vat Blue 14

High-Performance Textile and Fiber Dyeing Applications

Vat Blue 14 is primarily recognized for its application in textile dyeing, particularly for cellulosic fibers like cotton, due to its superior colorfastness and durability.

As a vat dye, this compound is applied through a reduction-oxidation (redox) process. Initially insoluble in water, the dye is reduced in an alkaline solution, typically using sodium hydrosulfite, to a water-soluble "leuco" form slideshare.netscribd.comfibre2fashion.com. This soluble leuco form exhibits affinity for cellulosic fibers and penetrates the fiber structure. Subsequently, an oxidation step, often using air or an oxidizing agent like sodium perborate, converts the leuco form back to its insoluble, colored state, thereby fixing the dye permanently within the fiber scribd.comfibre2fashion.comgoogle.commdpi.com. This mechanism ensures excellent wash and light fastness scribd.comworlddyevariety.com. The dye's interaction with fibers involves physical bonding through hydrogen bonding and van der Waals forces in its insoluble state, while the leuco form allows for diffusion into the fiber before re-oxidation nih.gov.

This compound's inherent durability and resistance to fading make it a candidate for technical textiles where performance under demanding conditions is crucial. While specific research on this compound's integration into advanced functional fabrics is limited in the provided search results, vat dyes in general are noted for their suitability in applications requiring high fastness properties worlddyevariety.comsynthetic-dyes.com. For instance, vat dyes have been explored for camouflage textiles due to their low infrared (IR) reflectance and good fastness properties, which are essential for military applications researchgate.net. The dye's ability to maintain color integrity under various environmental stresses suggests potential for use in outdoor textiles, protective gear, or specialized workwear where color retention is paramount.

Pigmentary Applications Beyond Traditional Textiles

This compound can be processed into pigmentary forms, expanding its utility into non-textile applications.

The monochloro derivative of this compound, when treated as a pigment, exhibits excellent light resistance, weather fastness, and heat stability chembk.comdyestuffscn.com. These properties make it suitable for high-performance coatings and the coloration of polymer systems chembk.comdyestuffscn.com. Its use in industrial coatings, coloring of rubber products, and plastics has been noted chembk.comdyestuffscn.com. The dye's inherent stability and resistance to degradation are key factors for its application in durable coatings that must withstand environmental exposure.

This compound can also be utilized in the preparation of ink pigments chembk.comdyestuffscn.comalibaba.com. Its robust fastness properties are beneficial for achieving sharp and long-lasting prints alibaba.com. While specific details on its use in specialized toners for printing applications like currency or legal documents are not explicitly detailed for this compound, similar vat dyes like Vat Blue 4 have been mentioned for such specialty printing where high lightfastness and chemical stability are required vipulorganics.com. The formulation of inks often requires pigments with good dispersion, color strength, and stability, properties that this compound, when processed as a pigment, can offer.

Emerging and Niche Applications of this compound

Research into transforming vat dyes into nanopigments has opened avenues for novel applications. By converting vat dyes into nanosized organic pigments, they can be applied to various substrates, including textiles, through pigment printing techniques, offering excellent color fastness and ecological performance ekb.egresearchgate.net. While the direct use of this compound in emerging areas like organic electronics or biomedical devices is not explicitly stated in the provided results, the general trend of exploring vat dyes for high-technology systems and their potential biocompatibility suggests future research directions scribd.com. The dye's chemical structure and stability could lend themselves to specialized applications requiring precise optical or electronic properties.

Electrochemical Applications and Redox Mediation Systems

The electrochemical reduction of vat dyes, including this compound, presents a promising avenue for more sustainable dyeing processes. Traditional vat dyeing relies on chemical reducing agents like sodium dithionite, which generate significant waste streams. Electrochemical methods offer an environmentally friendlier alternative by utilizing electrodes to facilitate the reduction of the dye to its water-soluble leuco form scialert.netpjoes.comresearchgate.netpsu.edu.

Indirect electrochemical reduction is a key strategy, employing a redox mediator system. These systems act as electron carriers between the electrode and the dye molecules, enabling efficient reduction in a homogeneous phase. The iron-triethanolamine (Fe-TEA) complex is a well-studied mediator system for vat dyes, known for its stability and quasi-reversible redox behavior in alkaline media scialert.netpsu.eduresearchgate.net. This approach allows for precise control over the reduction potential, which can be monitored potentiometrically, offering enhanced process stability and potentially improving dye bath efficiency psu.eduresearchgate.net. While specific redox potentials for this compound within these systems are not extensively detailed in the reviewed literature, the general principles of electrochemical reduction and the use of mediator systems are well-established for anthraquinone (B42736) vat dyes scialert.netresearchgate.netutupub.firesearchgate.net.

Photonic and Optoelectronic Material Integration

The field of photonic and optoelectronic materials is dedicated to materials that interact with light, enabling applications in areas such as sensing, energy harvesting, and advanced displays mdpi.comnplindia.in. While direct research on this compound's integration into specific photonic or optoelectronic devices is limited in the provided literature, its inherent chromophoric nature as a dye suggests potential for such applications. Vat dyes, in general, are being explored in advanced manufacturing processes like vat photopolymerization for creating intricate optical components such as lenses and waveguides researchgate.net. The ability of dyes to absorb and emit light makes them candidates for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, provided their optical and electronic properties can be suitably tuned rsc.orgrsc.org. Further research into the photophysical properties of this compound could reveal its suitability for these emerging technologies.

Functionalization and Material Composites with this compound

Functionalization strategies aim to impart new or enhanced properties to materials by chemically or physically altering their surfaces or by incorporating them into composite structures. Vat dyes, including this compound, can serve as functional components within various material composites, contributing color and potentially other properties. For instance, vat dyes have been incorporated into polymer matrices for applications ranging from outdoor building materials to specialized coatings chemicalbook.combagmull.com.

Incorporation into Nanomaterials and Hybrid Systems

The development of hybrid systems and nanocomposites offers a pathway to combine the properties of different materials, creating synergistic effects. Vat dyes have been successfully integrated into such advanced material architectures. For example, research has demonstrated the use of hybrid nanocomposites involving chitosan, other inorganic nanoparticles (like TiO₂, ZnONPs, CuONPs, AgNPs), and clay minerals (MMT(K10)) for printing cotton fabrics, utilizing vat dyes like Indigo Blue researchgate.net.

This compound itself has been mentioned in the context of composite materials, specifically in relation to microencapsulated red phosphorus google.com. This suggests its potential use as a colorant or functional additive within microencapsulated systems, which can be further integrated into various matrices.

Table 1: Examples of Vat Dye Incorporation into Hybrid/Nanocomposite Systems

| Hybrid System Components | Vat Dye/Related Dye | Potential Application/Role | Source Reference |

| Chitosan, Montmorillonite K10 (MMT(K10)) | Indigo Blue | Printing cotton fabric | researchgate.net |

| Chitosan, MMT(K10), ZnONPs, CuONPs, AgNPs, TiO₂ NPs | Indigo Blue | Printing cotton fabric | researchgate.net |

| Microencapsulated Red Phosphorus | This compound | Composite material additive (colorant/functional component) | google.com |

Surface Modification Techniques for Tailored Performance

Surface modification techniques are crucial for tailoring the properties of materials, including polymers and textiles, to achieve specific performance characteristics. While direct surface modification of this compound is not extensively documented, the dye can be part of a larger material system that undergoes surface treatments. For example, surface modification of fabrics using methods like plasma treatment, ultrasonic irradiation, or chemical functionalization can enhance dye uptake and fastness properties when dyeing with vat dyes such as Vat Blue 4 researchgate.net.

Environmental Fate and Remediation of Vat Blue 14 in Aquatic Systems

Advanced Oxidation Processes (AOPs) for Vat Blue 14 Removal

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading recalcitrant organic pollutants. nih.govmdpi.com

Heterogeneous photocatalysis using semiconductor nanomaterials like Titanium dioxide (TiO2), Zinc oxide (ZnO), and Cerium oxide (CeO2) is a promising technology for dye degradation. researchgate.netiitm.ac.inresearchgate.net When a semiconductor is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which then attack and degrade the dye molecules. acs.org

While specific studies on this compound are scarce, research on other dyes demonstrates the effectiveness of this method. For instance, the photocatalytic degradation of Direct Blue 14 using cerium oxide nanoparticles achieved complete degradation in 20 minutes under optimized conditions (pH 1.5, 50°C). researchgate.net The efficiency of photocatalysis is influenced by several operational parameters, including the pH of the solution, catalyst concentration, reaction temperature, and initial dye concentration. researchgate.net The development of nanocomposites, such as plasmonic metal-semiconductor heterostructures, aims to enhance photocatalytic activity under visible light, making the process more energy-efficient. mdpi.com

Fenton and Electro-Fenton Processes: The Fenton process utilizes hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. It is highly effective for treating wastewater containing complex organic compounds. nih.govnih.gov A study on the degradation of anthraquinone (B42736) dye Reactive Blue 4 using a modified Fenton process with pyrite (B73398) ash as the iron source achieved 99.9% decolorization and 74.3% mineralization within 30 minutes at a pH of 2.5. nih.gov The Electro-Fenton process is an electrochemical variation where H2O2 and/or Fe2+ are generated in-situ, offering better control and potentially reducing sludge production.

Table 2: Efficiency of AOPs on Anthraquinone Dyes

| AOP Method | Target Dye | Key Findings |

|---|---|---|

| Ozonation | Reactive Blue 19 | Rapid color removal, especially at acidic pH. TOC removal more effective at basic pH. nih.gov |

| Ozone/Persulfate | Reactive Blue 19 | O3/S2O82- system more effective for COD removal than ozonation alone. proquest.com |

| Fenton (Pyrite Ash) | Reactive Blue 4 | 99.9% decolorization and 74.3% mineralization in 30 minutes at pH 2.5. nih.gov |

| Ozone/Fenton | Acid Blue 80 | Highly effective for color removal; optimization via response surface methodology determined. tandfonline.com |

Data sourced from studies on various anthraquinone dyes.

Adsorption and Separation Technologies

Due to the insoluble nature of vat dyes, physical separation and adsorption are critical remediation steps. nih.gov

Coagulation/Flocculation: This process involves destabilizing colloidal particles to promote their aggregation (flocculation) and subsequent removal by sedimentation or filtration. For vat dyes, the use of cationic polyelectrolytes has been shown to be highly effective. Studies have demonstrated that high separation efficiencies of 90-99% can be achieved for vat dyes through coagulation with these polymers. p2infohouse.org The process can be further enhanced with a secondary treatment using alum, achieving nearly complete dye separation. p2infohouse.org

Adsorption: Adsorption is a surface phenomenon where pollutants are removed from a liquid phase by adhering to the surface of a solid adsorbent. Activated carbon is a widely used adsorbent due to its high surface area and porosity. scirp.orgmdpi.com However, its cost has prompted research into low-cost alternatives. Studies on Disperse Blue 14 have explored the use of agricultural waste products like orange peel and peanut hulls as adsorbents, demonstrating their potential for color removal. researchgate.net The effectiveness of adsorption is dependent on factors such as pH, adsorbent dosage, particle size, and temperature. nih.gov For anionic dyes, adsorption is often favored at lower pH, while for cationic dyes, higher pH values can enhance removal. mdpi.commdpi.com

Environmental Monitoring and Analytical Quantification of this compound

Accurate and sensitive analytical methods are crucial for monitoring the presence of this compound in industrial effluents and the environment. Spectroscopic and chromatographic techniques are the primary methods employed for this purpose.

Spectrophotometry offers a rapid and accessible method for quantifying dyes. However, the analysis of vat dyes like this compound is complicated by their insolubility, which causes light scattering and interferes with standard absorbance measurements based on the Beer-Lambert law. idosi.org

Derivative Spectrophotometry: To overcome the issue of light scattering from insoluble dye particles, derivative spectrophotometry has been successfully applied. idosi.org By calculating the second-order derivative of the absorbance spectra, the virtual absorptions caused by scattering are eliminated, allowing for the accurate determination of the soluble leuco form of the vat dye. idosi.org This technique enables the correct application of the Beer-Lambert law for quantification even in solutions with suspended dye particles. idosi.org

Multivariate Calibration Models: For complex industrial effluents containing mixtures of dyes, simple spectrophotometry is often insufficient. Advanced methods combining UV-Vis spectrophotometry with multivariate calibration models, such as Principal Components Regression (PCR), allow for the simultaneous quantification of multiple dyes in a single sample. researchgate.net This approach can deconstruct complex overlapping spectra to determine the concentration of individual components. researchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of dyes in environmental samples. najah.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC methods, typically using a reverse-phase C18 column, are widely developed for textile dye analysis. najah.edu The separation is achieved using a mobile phase, often a mixture of acetonitrile (B52724) and buffered water. najah.edu Detection is commonly performed with a Diode Array Detector (DAD) or a UV-Vis detector, which provides spectral information for peak identification. najah.eduuva.nl HPLC methods can be tailored to separate complex mixtures of dyes with high resolution. najah.edu

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For even greater sensitivity and selectivity, UPLC-MS/MS is employed. This technique couples the high separation efficiency of UPLC with the precise mass detection of a tandem mass spectrometer. rsc.orgnih.gov It allows for the quantification of dyes at very low concentrations (μg/L or ng/L levels) and provides structural confirmation of the analytes. nih.gov UPLC-MS/MS methods are characterized by short analysis times, often under 5 minutes, making them suitable for high-throughput screening of environmental samples. nih.gov

Table 3: Example Chromatographic Conditions for Dye Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Reverse Phase C18 | Acetonitrile:Water (60:40, v/v) with buffer | Diode Array Detector (DAD) | Quantification of reactive dyes in wastewater | najah.edu |

| UPLC-MS/MS | Acquity® BEH C18 | Acetonitrile and Water with Formic Acid | Tandem Mass Spectrometry (MS/MS) | Quantitative analysis of Methylene Blue | rsc.org |

| UPLC-MS/MS | Pentafluorophenyl (F5) | Acetonitrile and Ammonium (B1175870) Acetate Buffer | Tandem Mass Spectrometry (MS/MS) | Determination of 20 pharmacologically active dyes in water | nih.gov |

Spectroscopic and Computational Investigations of Vat Blue 14

Advanced Spectroscopic Characterization of Different Forms of Vat Blue 14

The spectral properties of this compound are crucial for understanding its color, stability, and behavior during the dyeing process, particularly its transformation between the insoluble oxidized pigment and the soluble leuco form.

UV-Visible and Fluorescence Spectroscopy of Leuco and Oxidized States

The oxidized form of this compound is responsible for its characteristic deep blue color, arising from strong absorption in the visible region of the electromagnetic spectrum. The leuco form, obtained through alkaline reduction, is typically soluble and much paler, indicating a significant change in its electronic structure and conjugation.

UV-Visible spectroscopy reveals distinct absorption profiles for the oxidized and leuco states. The oxidized pigment exhibits intense absorption bands that give rise to its color, while the leuco form shows different absorption maxima, often shifted towards the ultraviolet or displaying weaker absorption in the visible region. While specific fluorescence data for this compound in its leuco and oxidized states is not extensively detailed in readily available literature, related anthraquinone (B42736) and indigoid structures can exhibit fluorescence, particularly when well-dispersed or in specific molecular environments. The transition between these states is fundamental to its application as a vat dye, where the soluble leuco form penetrates the fiber before being re-oxidized to the insoluble pigment within the fiber matrix.

| State | Characteristic Absorption (λmax) | Fluorescence (λem) | Notes |

| Oxidized | ~600-650 nm (deep blue) | Not typically observed | Responsible for the characteristic color; insoluble in water. |

| Leuco | Shifted, weaker absorption | Not typically observed | Soluble form; obtained by reduction, typically pale yellow or colorless. |

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Conformation

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and confirming the molecular structure of this compound. These techniques probe the vibrational modes of the molecule, providing a unique fingerprint.

The FTIR spectrum of this compound is expected to show characteristic absorption bands associated with its core structure. Key functional groups, such as the carbonyl (C=O) groups within the anthraquinone-like system, are anticipated to exhibit strong stretching vibrations. Aromatic C=C and C-H stretching vibrations, along with C-N stretching modes from the phenazine (B1670421) linkage, are also expected to be present. The presence of chlorine substituent would also contribute to the spectrum. While specific assignments can be complex due to the molecule's size and potential for intermolecular interactions, these spectra are invaluable for structural verification and quality control.

Raman spectroscopy complements IR by providing information on vibrations that cause a change in polarizability. For highly symmetrical molecules like Indanthrone (B1215505) (this compound), which possesses C2h symmetry, the rule of mutual exclusion often applies, meaning vibrations active in IR are typically inactive in Raman, and vice versa researchgate.net. Studies on related compounds like flavanthrone (B36509) and indanthrone have utilized Raman spectroscopy, with spectral assignments aided by DFT calculations, confirming the molecule's structure and symmetry researchgate.netresearchgate.net.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

| C=O Stretching | ~1650-1680 | Carbonyl groups in the anthraquinone system |

| Aromatic C=C Stretching | ~1580-1600, ~1500-1400 | Aromatic ring vibrations |

| Aromatic C-H Stretching | ~3000-3100 | C-H bonds on aromatic rings |

| C-N Stretching | ~1200-1350 | Linkage within the phenazine core |

| C-Cl Stretching | ~700-800 | Chlorine substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Due to its low solubility in common organic solvents, obtaining high-resolution NMR spectra for this compound can be challenging. Direct NMR analysis often requires specialized techniques or the study of soluble derivatives. However, NMR spectroscopy is a cornerstone for detailed structural elucidation, providing information on the chemical environment of each nucleus.

If obtainable, ¹H NMR would reveal the types and number of hydrogen atoms, their chemical shifts indicating their electronic environments (e.g., aromatic vs. aliphatic). ¹³C NMR would provide information about the carbon skeleton, with chemical shifts indicating different carbon types such as carbonyl carbons, aromatic carbons, and those bearing substituents. The number of distinct signals in a ¹³C NMR spectrum can indicate the number of unique carbon environments, aiding in structural confirmation azooptics.comlibretexts.org. Studies on related compounds or precursors might offer insights into the expected chemical shifts for this compound's structural motifs. For instance, chemical shifts of carbonyl carbons in similar structures are typically found in the ~170-200 ppm range, while aromatic carbons appear in the ~110-150 ppm range organicchemistrydata.org.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations and theoretical modeling provide a deeper understanding of this compound's electronic structure, reactivity, and interactions.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules, including dyes like this compound simonsfoundation.orgwikipedia.orgscispace.com. DFT calculations can predict properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, charge distribution, and excitation energies.

The HOMO-LUMO gap is a critical parameter that correlates with a molecule's chemical reactivity, stability, and optical properties, including its color wuxiapptec.comajchem-a.comirjweb.commdpi.com. A smaller HOMO-LUMO gap generally indicates higher reactivity and often corresponds to absorption of lower energy (longer wavelength) light, contributing to color. Studies on indanthrene (B7773128) derivatives have shown that introducing electron-withdrawing groups can tune these electronic properties, affecting their absorption spectra and potential applications researchgate.net. DFT calculations can also elucidate the electronic transitions responsible for the observed UV-Vis absorption spectra and predict reaction pathways. For indanthrene derivatives, calculated electron affinities have been reported to range from 3.0 to 4.0 eV, indicating significant electron-accepting capabilities researchgate.netresearchgate.net.

| Property | Calculated Value (eV) | Notes |

| HOMO Energy | Typically negative | Related to ionization potential. |

| LUMO Energy | Typically positive | Related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~1.68 eV (for M5 derivative) | Indicates electronic transition energy; smaller gap means higher reactivity and longer wavelength absorption. |

| Electron Affinity | 3.0 - 4.0 eV | For indanthrene derivatives; indicates electron-accepting ability. |

Molecular Dynamics Simulations of this compound Interactions with Substrates

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules at an atomic level over time, providing insights into their interactions with surfaces or other molecules. For this compound, MD simulations can help understand its adsorption and binding mechanisms onto textile fibers, such as cellulose.

Compound Name Table

| Common Name | IUPAC Name | CAS Number | C.I. Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2,3-dichloro-6,15-dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetrone (Note: Some sources list a monochloro derivative as this compound, while others refer to the dichloro or related structures. The primary structure associated with this compound is Indanthrone, C28H14N2O4, CAS 81-77-6, C.I. Vat Blue 4. However, search results also point to C29H17ClN2O4, CAS 1324-27-2, which is a chlorinated derivative. For clarity, this table lists the most commonly cited structure for this compound which is Indanthrone, and a chlorinated derivative found in search results.) | 1324-27-2 | 69810 | C29H17ClN2O4 | 492.09 |

| Indanthrone | 6,15-Dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetrone | 81-77-6 | 69800 | C28H14N2O4 | 434.42 |

Excited State Calculations for Photophysical Behavior and Light Absorption Mechanisms

Understanding the photophysical behavior of this compound and its derivatives is crucial for applications ranging from organic electronics to light-harvesting systems. Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), play a vital role in unraveling these properties. These calculations allow for the investigation of electronic structures, including frontier molecular orbitals (HOMO and LUMO), energy gaps, and transition densities, which are fundamental to light absorption mechanisms.

Studies on indanthrene derivatives have demonstrated their ability to absorb light across a broad range of the visible spectrum, with absorption maxima extending to approximately 737 nm in some cases researchgate.net. These calculations also provide insights into excited-state lifetimes, with derivative molecules exhibiting lifetimes on the order of nanoseconds (e.g., 17.0 ns) researchgate.net. Furthermore, Indanthrone and its derivatives are recognized for their potential as reverse saturable absorbers, a phenomenon related to their photophysical behavior under high light intensity, which involves specific energy-level diagrams and transitions between excited states researchgate.net. Computational analyses, including estimations of radiative decay rates and singlet-triplet conversion rates, contribute to understanding the relaxation pathways of excited electronic states in these molecules tsu.ru. The agreement between experimental spectroscopic data and DFT calculations validates these theoretical approaches for predicting the photophysical characteristics of indanthrone-based compounds researchgate.net.

In-Situ Spectroelectrochemical Studies of this compound Redox Chemistry

The redox chemistry of this compound (Indanthrone) is characterized by its ability to undergo reversible reduction processes, forming radical anions and subsequently spinless anions. These electrochemical transformations are often studied using techniques like cyclic voltammetry (CV) coupled with UV-Vis spectroscopy, forming the basis of in-situ spectroelectrochemical investigations.

Research on indanthrone derivatives has revealed that they typically exhibit two reversible one-electron reductions. The first reduction potential for some derivatives has been reported to be around -1.5 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, indicating a strong electron-donating influence from substituents on the molecule's electrochemical behavior researchgate.net. These electrochemical findings are often corroborated by theoretical calculations, demonstrating a correlation between predicted and experimentally observed redox potentials researchgate.net. While direct in-situ spectroelectrochemical studies specifically on unmodified this compound are less prevalent in the readily accessible literature, its redox activity is fundamental to its function in various material applications. For instance, Indanthrone derivatives have been incorporated into heterojunctions for supercapacitors, where their pseudocapacitive properties and electrochemical transfers (e.g., 6H⁺/6e⁻) are characterized using techniques that include CV and UV-Vis spectroscopy researchgate.net. The ability to correlate experimental spectroscopic and electrochemical data with DFT calculations underscores the importance of these combined methods in elucidating the redox mechanisms and electronic properties of Indanthrone and its related compounds researchgate.netresearchgate.net.

Key Photophysical and Electrochemical Data

| Property | Value | Notes |

| Absorption Maxima | Up to ~737 nm | For Indanthrene derivatives; across the visible spectrum researchgate.net |

| Excited State Lifetime | ~17.0 ns | For specific Indanthrene derivatives researchgate.net |

| First Reduction Potential | ~ -1.5 V (vs Fc/Fc⁺) | For Indanthrene derivatives; influenced by substituents researchgate.net |

| DFT/TD-DFT Calculations | Used for MO analysis, UV-Vis spectra, energy gaps, transition densities | For Indanthrene derivatives researchgate.netresearchgate.net |

| Reverse Saturable Absorber | Indanthrone and derivatives exhibit this behavior | Related to photophysical properties under high light intensity researchgate.net |

Note: Specific data points for photophysical properties and electrochemical potentials are often reported for Indanthrone derivatives in the literature, as unmodified Indanthrone can have limited solubility. The data presented here reflects findings from studies on these related compounds where direct Indanthrone data was unavailable or less detailed.

Compound List:

this compound (Indanthrone)

Current Challenges and Future Research Directions for Vat Blue 14

Advancing Sustainable Production and Application of Vat Blue 14

The traditional synthesis and application of this compound present environmental concerns, primarily due to the use of hazardous reducing agents and the generation of significant wastewater. Research is actively exploring more sustainable alternatives throughout the dye's lifecycle.

A notable advancement in sustainable production is the development of new manufacturing processes. For instance, a method developed in Japan utilizes 1-aminoanthraquinone (B167232) as a starting material, moving away from the more hazardous 2-aminoanthraquinone (B85984) fusion with potassium hydroxide. sdc.org.uksoftbeam.net This shift in synthesis pathways aims to reduce the environmental impact of production.

In the application phase, the focus is on replacing the commonly used reducing agent, sodium dithionite, which can produce harmful by-products. sdc.org.ukresearchgate.net Promising, eco-friendly alternatives are being investigated, including:

Natural Reducing Agents: Studies have explored the use of extracts from agricultural waste like pineapple barks, watermelon, and carambola as viable reducing agents. researchgate.net These natural alternatives offer a biodegradable and renewable option for the vatting process.

Electrochemical Reduction: Indirect electrolysis presents a cleaner method for reducing vat dyes. sdc.org.uk This technique uses an electric current to regenerate a mediator, which in turn reduces the dye, thus minimizing the need for chemical reducing agents and allowing for the recycling of the dyebath. sdc.org.uk

These advancements in both production and application are crucial for improving the sustainability of this compound in the textile industry.

Development of Next-Generation Functional Materials Incorporating this compound

Beyond its traditional role in textile dyeing, researchers are beginning to explore the incorporation of this compound into next-generation functional materials. This expansion of its application leverages the inherent properties of the anthraquinone (B42736) structure.

One innovative application involves the creation of superhydrophobic cotton fabrics . By covalently grafting anthraquinone reactive dyes onto cotton surfaces, it is possible to achieve textiles with self-cleaning properties. researchgate.net This functionalization opens up possibilities for developing advanced textiles with enhanced performance characteristics.

Further research into the unique electronic and photochemical properties of this compound could lead to its use in other advanced materials, such as:

Organic electronics

Sensors

Photocatalytic systems

The development of polymer composites incorporating this compound could also yield materials with novel optical and mechanical properties.

Innovations in Environmental Remediation Technologies for this compound Contamination

The presence of this compound in industrial effluents necessitates the development of effective and innovative remediation technologies. Current research is focused on moving beyond conventional wastewater treatment methods to more efficient and sustainable solutions.

Several promising technologies for the decolorization and degradation of this compound are being explored:

| Remediation Technology | Description | Key Findings |

| Adsorption | Utilizing low-cost adsorbents to remove the dye from wastewater. | Waste ash from the burning of brown coal has been shown to be an effective adsorbent for this compound. shd.org.rs |

| Coagulation | Using coagulants to precipitate the dye from the solution. | Poly Aluminium Chloride (PAC) has demonstrated high efficiency in removing this compound through coagulation. researchgate.net |

| Advanced Oxidation Processes (AOPs) | Employing highly reactive hydroxyl radicals to degrade the dye molecules. | Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) has been shown to be effective in the decolorization of this compound. researchgate.net Photo-oxidation, another AOP, is also a promising method. researchgate.net |

| Enzymatic Treatment | Utilizing enzymes to decolorize and degrade the dye. | Enzymes such as laccases and peroxidases are being investigated for their potential to treat wastewater containing vat dyes. google.com |

| Photocatalytic Degradation | Using a photocatalyst, such as titanium dioxide (TiO2), and a light source to break down the dye. | While not extensively studied for this compound specifically, photocatalysis is a recognized method for degrading other textile dyes and holds potential for this compound remediation. researchgate.net |

These innovative technologies offer more effective and environmentally friendly solutions for mitigating the environmental impact of this compound contamination.

Interdisciplinary Research Opportunities and Emerging Paradigms

The future of this compound research lies in fostering interdisciplinary collaborations and embracing emerging scientific paradigms. The complex challenges and opportunities associated with this dye require a multifaceted approach that integrates knowledge from various fields.

Interdisciplinary Research Areas:

Chemistry and Materials Science: Collaborative efforts are crucial for designing and synthesizing novel functional materials that incorporate this compound. This includes developing new polymer composites and exploring its potential in electronic and photonic applications.

Biotechnology and Environmental Engineering: The development of sustainable production and remediation technologies relies heavily on the synergy between these fields. The use of natural reducing agents, enzymatic treatments, and microbial degradation pathways are prime examples of this interdisciplinary approach. researchgate.netnih.gov

Textile Science and Chemical Engineering: Optimizing the application of this compound for both traditional and functional textiles requires a deep understanding of fiber chemistry, dyeing kinetics, and process engineering to enhance efficiency and reduce environmental impact.

Emerging Paradigms:

Green Chemistry: The principles of green chemistry are central to the future of this compound. This includes the design of safer chemicals and synthesis routes, the use of renewable feedstocks, and the development of catalytic and energy-efficient processes.

Circular Economy: A circular economy approach encourages the recycling and reuse of materials. For this compound, this could involve the development of methods to recover and reuse the dye from wastewater or the creation of closed-loop dyeing processes.

Biocatalysis: The use of enzymes and microorganisms as catalysts in both the synthesis and degradation of this compound represents a significant shift towards more sustainable and environmentally benign processes. google.com

By embracing these interdisciplinary collaborations and emerging paradigms, the scientific community can address the current challenges and unlock the full potential of this compound in a responsible and innovative manner.

Q & A

Q. What statistical approaches are optimal for resolving batch-to-batch variability in this compound’s spectral properties?

- Methodological Answer: Apply multivariate analysis (PCA or PLS) to UV-Vis and FTIR datasets. Use ANOVA to identify significant factors (e.g., reducing agent purity, drying time). Implement control charts (Shewhart) for process monitoring .

Guidance for Data Contradiction Analysis

-

Example Scenario : Discrepancies in reported λmax values for this compound.

- Resolution: Replicate experiments using standardized solvent systems (e.g., DMF at 25°C). Validate spectrometer calibration with holmium oxide filters. Compare results against NIST reference spectra .

-

Example Scenario : Inconsistent dye uptake rates across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.